molecular formula C20H21F2NO2 B2988338 (3-((Benzyloxy)methyl)piperidin-1-yl)(3,4-difluorophenyl)methanone CAS No. 1251680-59-7

(3-((Benzyloxy)methyl)piperidin-1-yl)(3,4-difluorophenyl)methanone

Cat. No.: B2988338
CAS No.: 1251680-59-7
M. Wt: 345.39
InChI Key: QIMLAMRGEHTBRT-UHFFFAOYSA-N
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Description

(3-((Benzyloxy)methyl)piperidin-1-yl)(3,4-difluorophenyl)methanone: is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a benzyloxy group, and a difluorophenyl moiety

Mechanism of Action

Mode of Action

It is known that the compound contains a piperidine ring, which is a common structural motif in many bioactive molecules . The presence of this motif suggests that the compound may interact with biological targets in a similar manner to other piperidine-containing compounds.

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((Benzyloxy)methyl)piperidin-1-yl)(3,4-difluorophenyl)methanone typically involves multiple steps, starting with the preparation of the piperidine ring. One common approach is the reaction of piperidine with benzyl chloride to form the benzyloxy derivative

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and reagents are carefully selected to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The benzyloxy group can be oxidized to form a benzyloxy derivative.

  • Reduction: : The difluorophenyl group can be reduced to form a difluorophenyl derivative.

  • Substitution: : The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Benzyloxy derivatives.

  • Reduction: : Difluorophenyl derivatives.

  • Substitution: : Substituted piperidines.

Scientific Research Applications

(3-((Benzyloxy)methyl)piperidin-1-yl)(3,4-difluorophenyl)methanone: has several applications in scientific research:

  • Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

  • Biology: : The compound may serve as a probe in biological studies to understand molecular interactions and pathways.

  • Medicine: : It has potential as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes.

  • Industry: : Its unique properties may be exploited in the development of new industrial chemicals and processes.

Comparison with Similar Compounds

(3-((Benzyloxy)methyl)piperidin-1-yl)(3,4-difluorophenyl)methanone: can be compared to other similar compounds, such as:

  • Piperidine derivatives: : These compounds share the piperidine ring but may have different substituents.

  • Fluorinated phenyl compounds: : These compounds contain fluorine atoms on the phenyl ring, which can affect their reactivity and properties.

  • Benzyloxy derivatives: : These compounds have a benzyloxy group attached to various core structures.

The uniqueness of This compound lies in its combination of the piperidine ring, benzyloxy group, and difluorophenyl moiety, which together confer specific chemical and biological properties.

Properties

IUPAC Name

(3,4-difluorophenyl)-[3-(phenylmethoxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2NO2/c21-18-9-8-17(11-19(18)22)20(24)23-10-4-7-16(12-23)14-25-13-15-5-2-1-3-6-15/h1-3,5-6,8-9,11,16H,4,7,10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMLAMRGEHTBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=C(C=C2)F)F)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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